

TIM-063: A Promising Scaffold for Kinase Inhibitor Discovery

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An In-depth Technical Guide for Drug Development Professionals

Introduction

TIM-063, initially developed as a selective, cell-permeable, and ATP-competitive inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK), has emerged as a valuable lead compound in the quest for novel kinase inhibitors.[1] Its unique chemical structure, 2-hydroxy-3-nitro-7H-benzo[de]benzo[2][3]imidazo[2,1-a]isoquinolin-7-one, has demonstrated a propensity for interacting with the catalytic domains of multiple kinases.[1] This was notably demonstrated through a chemical proteomics approach which identified Adaptor-Associated Kinase 1 (AAK1) as a principal off-target. This discovery has pivoted the utility of TIM-063 from a CaMKK-focused molecular probe to a foundational scaffold for the development of potent and selective AAK1 inhibitors, which hold therapeutic promise for neurological disorders and viral infections.[4] This guide provides a comprehensive technical overview of TIM-063, including its inhibitory profile, the experimental methodologies used in its characterization, and the signaling pathways of its key targets, to support further drug discovery and development efforts.

Quantitative Inhibitory Profile

The inhibitory activity of **TIM-063** and its more potent AAK1-inhibiting derivative, TIM-098a, has been quantified against their primary and off-target kinases. The half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values are summarized below, providing a clear comparison of their potency and selectivity.



Compound	Target Kinase	IC50 (μM)	Ki (μM)	Reference
TIM-063	СаМККα	0.63	0.35	[1]
СаМККβ	0.96	0.20	[1]	
AAK1	8.51	-	[4][5]	
TIM-098a	AAK1	0.24	-	[4][5]
СаМККα	>10	-	[4]	
СаМККβ	>10	-	[4]	
AAK1 (in cells)	0.87	-	[4][5]	<u> </u>

Experimental Protocols

The characterization of **TIM-063** and the discovery of its off-targets were primarily achieved through a Kinobeads-based chemical proteomics approach and subsequent in vitro kinase activity assays.

Kinobeads-Based Chemical Proteomics for Target Identification

This methodology was employed to identify the interacting partners of **TIM-063** from complex biological samples.[6]

Protocol:

- Preparation of TIM-063-immobilized Sepharose (TIM-127-Sepharose): TIM-063 is chemically modified with a linker to create TIM-127, which is then covalently coupled to Sepharose beads.
- Lysate Preparation: Mouse cerebrum extracts are prepared as a source of a diverse range of kinases.
- Affinity Chromatography: The lysate is incubated with the TIM-127-Sepharose beads. TIM-063-interacting proteins, including its target kinases, bind to the immobilized inhibitor.

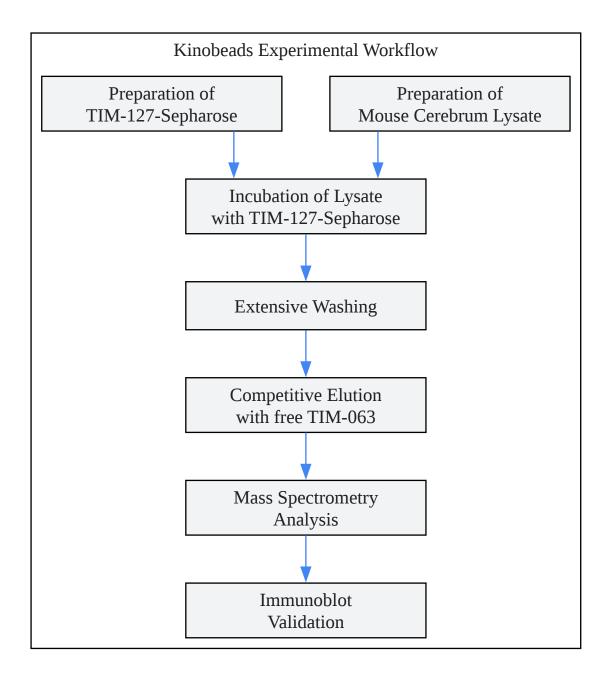






- Washing: The beads are extensively washed to remove non-specifically bound proteins.
- Elution: The bound proteins are eluted from the beads by adding a solution containing a high concentration (100 μM) of free TIM-063. This competitive elution ensures the specific recovery of proteins that interact with the TIM-063 moiety.
- Protein Identification: The eluted proteins are identified using mass spectrometry.
- Validation: The presence of identified kinases in the eluate is confirmed by immunoblotting using specific antibodies.





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Kinobeads workflow for identifying **TIM-063** interacting kinases.

In Vitro Kinase Activity Assay

This assay is used to quantify the inhibitory effect of compounds on the enzymatic activity of specific kinases.[7]

Protocol:

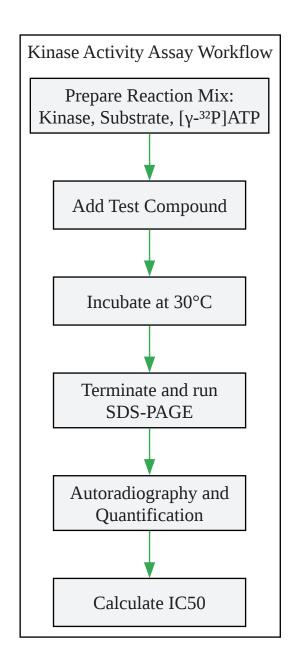
Foundational & Exploratory





- Reaction Mixture Preparation: A reaction mixture is prepared containing the purified recombinant kinase (e.g., His-tagged AAK1 catalytic domain), a kinase-specific substrate (e.g., GST-AP2μ2 for AAK1), and [y-32P]ATP in a suitable buffer.
- Inhibitor Addition: Varying concentrations of the test compound (e.g., TIM-063 or its derivatives) are added to the reaction mixture. A control reaction without any inhibitor is also prepared.
- Initiation and Incubation: The kinase reaction is initiated and incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 20 minutes).
- Termination: The reaction is stopped, typically by adding SDS-PAGE loading buffer.
- Detection of Substrate Phosphorylation: The reaction products are separated by SDS-PAGE.
 The phosphorylated substrate is visualized by autoradiography, and the radioactivity is quantified to determine the extent of kinase activity.
- Data Analysis: The kinase activity in the presence of the inhibitor is expressed as a
 percentage of the activity in the control reaction. The IC50 value is determined by plotting the
 percentage of inhibition against the inhibitor concentration.





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Workflow for the in vitro kinase activity assay.

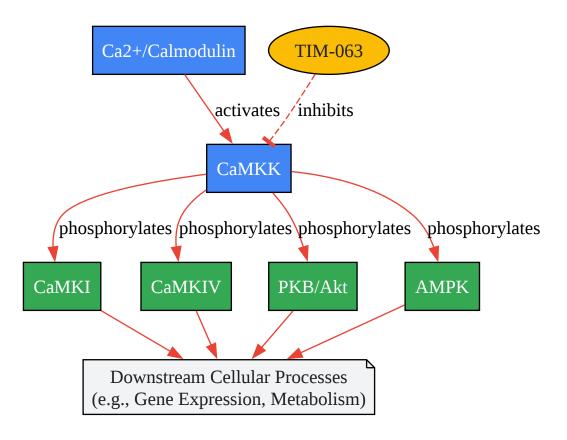
Signaling Pathways

TIM-063 and its derivatives exert their effects by modulating the activity of CaMKK and AAK1, which are integral components of distinct cellular signaling pathways.

CaMKK Signaling Pathway



CaMKK is a key upstream kinase activated by intracellular calcium levels, which in turn activates several downstream kinases involved in a wide array of cellular processes.[3]



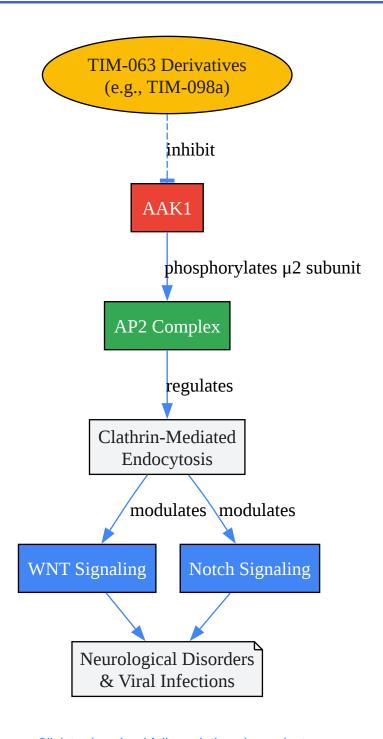
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The CaMKK signaling cascade and the inhibitory action of **TIM-063**.

AAK1 Signaling Pathway

AAK1 is involved in clathrin-mediated endocytosis and has been implicated in several signaling pathways, including the WNT and Notch pathways. Its inhibition is a potential therapeutic strategy for various diseases.





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The role of AAK1 in cellular signaling and its inhibition by **TIM-063** derivatives.

Synthesis of TIM-063

TIM-063 (2-hydroxy-3-nitro-7H-benzo[de]benzo[2][3]imidazo[2,1-a]isoquinolin-7-one) was developed as part of a screening of a chemical library derived from STO-609, a known CaMKK inhibitor.[6][8] The synthesis was first described by Ohtsuka et al. in Biochemistry 2020, 59,



1701-1710.[6] The synthesis of **TIM-063** analogs involves the cyclization of corresponding 1,8-naphthalenedicarboxylic anhydrides with substituted 1,2-phenylenediamines.[2]

In Vivo and Toxicological Data

As of the latest available information, specific in vivo efficacy and comprehensive toxicological studies for **TIM-063** have not been published. However, the derivative TIM-098a has shown cell-membrane permeability in cultured cells, indicating its potential for in vivo applications.[4][5] Further preclinical studies are necessary to evaluate the pharmacokinetic, pharmacodynamic, and safety profiles of **TIM-063** and its derivatives.

Conclusion

TIM-063 has proven to be a valuable chemical entity, not only as an inhibitor of CaMKK but more significantly as a lead compound for the development of novel AAK1 inhibitors. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to build upon. The promising inhibitory profile of **TIM-063** derivatives against AAK1 warrants further investigation into their therapeutic potential for a range of diseases. Future work should focus on optimizing the potency and selectivity of these compounds, as well as conducting thorough in vivo and toxicological assessments to pave the way for potential clinical applications.

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References

- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Hiroshi Tokumitsu Development of a novel AAK1 inhibitor via Kinobeads-based screening. Papers researchmap [researchmap.jp]



- 5. Development of a novel AAK1 inhibitor via Kinobeads-based screening PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Development and Characterization of Novel Molecular Probes for Ca2+/Calmodulin-Dependent Protein Kinase Kinase, Derived from STO-609 - PubMed [pubmed.ncbi.nlm.nih.gov]
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